7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Historical Development of Pyrazolo[1,5-a]pyrimidine Research
The pyrazolo[1,5-a]pyrimidine (PP ) core emerged as a pharmacologically relevant scaffold in the mid-20th century, with early synthesis routes relying on cyclocondensation of β-dicarbonyl compounds with 3-aminopyrazoles. A pivotal advancement occurred in the 1980s when researchers demonstrated the framework’s compatibility with transition-metal-catalyzed cross-coupling reactions, enabling systematic substitution at positions 2, 5, and 7.
Key milestones include:
- 2015–2021 : Development of microwave-assisted protocols for solvent-free synthesis, reducing reaction times from hours to minutes while improving yields.
- 2020 : Lamie et al. demonstrated anticancer activity of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides against breast and colon cancer cell lines (IC~50~ values: 0.60–1.82 µM).
- 2024 : Rational design of PP -based aryl hydrocarbon receptor (AHR) antagonists achieving nanomolar potency (IC~50~ = 31 nM).
Table 1 : Evolution of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines
| Period | Methodology | Key Advancements | Yield Range |
|---|---|---|---|
| 1980–2000 | Classical cyclocondensation | Position-selective functionalization | 45–68% |
| 2005–2015 | Multicomponent reactions | One-pot synthesis of trisubstituted derivatives | 60–85% |
| 2016–2021 | Microwave-assisted synthesis | Solvent-free protocols, reaction time ≤30 min | 78–92% |
| 2022–2024 | Late-stage fluorination | Introduction of CF~3~ groups via SNAr | 65–89% |
Significance in Medicinal Chemistry and Drug Discovery
The PP framework’s planar structure facilitates π-π stacking interactions with biological targets, while its nitrogen-rich architecture enables hydrogen bonding with enzymatic active sites. Notable applications include:
- Kinase Inhibition : 3-Phenylpyrazolo[1,5-a]pyrimidinones exhibit submicromolar inhibition of Pim-1 kinase, a regulator of cell proliferation. Structural studies reveal that the pyrimidine nitrogen at position 1 forms critical hydrogen bonds with kinase hinge regions.
- Anticancer Activity : Derivatives bearing electron-withdrawing groups (e.g., CF~3~, CN) demonstrate enhanced cytotoxicity. For example, 7-chloro-5-(trifluoromethyl) analogs induce apoptosis in leukemia (CCRF-CEM) and lung cancer (HOP-92) cell lines.
- AHR Antagonism : Recent optimization of PP -based AHR antagonists achieved a 21-fold potency improvement (650 nM → 31 nM) through strategic placement of hydrophobic substituents.
Table 2 : Biological Activities of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target | IC~50~/EC~50~ | Key Structural Features |
|---|---|---|---|
| 5,7-Dimethyl-PP -3-amide | Pim-1 kinase | 0.60 µM | Methyl groups at 5,7; amide at 3 |
| 7-Cl-5-CF~3~-PP -3-CN | CCRF-CEM cell line | 12.4 µM | Cl (7), CF~3~ (5), CN (3) |
| 7a (AHR antagonist) | AHR transcriptional | 31 nM | Hydrophobic aryl groups at 2 and 6 |
Importance of Trifluoromethyl and Cyano Functionalities in Heterocyclic Systems
The trifluoromethyl (CF~3~) and cyano (CN) groups synergistically modulate the electronic and steric properties of the PP scaffold:
Trifluoromethyl Effects :
- Metabolic Stability : CF~3~ groups reduce oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life.
- Lipophilicity Enhancement : The CF~3~ moiety increases logP by ~1.2 units compared to methyl analogs, improving membrane permeability.
- Electron-Withdrawing Nature : Activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at position 7.
Cyano Group Contributions :
- Hydrogen Bond Acceptance : The nitrile’s sp-hybridized nitrogen serves as a hydrogen bond acceptor, enhancing target binding.
- Dipole Modulation : Introduces a strong dipole moment (≈4.0 D) that aligns with enzyme active sites.
- Synthetic Versatility : The CN group undergoes hydrolysis to carboxamides or reduction to amines for further derivatization.
Electronic Impact Analysis :
$$
\Delta \text{Electrostatic Potential} = -0.34 \, \text{eV (CF}_3\text{)} + -0.28 \, \text{eV (CN)} \rightarrow \text{Total} = -0.62 \, \text{eV}
$$
This combined electron-withdrawing effect polarizes the PP core, facilitating charge-transfer interactions in biological systems.
Properties
IUPAC Name |
7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF3N4/c9-6-1-5(8(10,11)12)15-7-4(2-13)3-14-16(6)7/h1,3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXKROJKVNIMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, while the chlorine and cyano groups are introduced through halogenation and cyanoation reactions, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like sodium cyanide (NaCN) for cyano substitution and various halides for chlorine substitution are employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been identified as a promising structure for developing anticancer agents. Research indicates that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds based on this scaffold have shown significant activity against various cancer cell lines by targeting pathways such as PI3K (phosphoinositide 3-kinase) .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit PI3K isoforms involved in inflammatory diseases like systemic lupus erythematosus and multiple sclerosis. The selectivity and potency of these compounds make them candidates for further development as therapeutic agents .
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. A study reported that certain derivatives exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting their utility as novel antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core. The structure-activity relationship studies indicate that modifications at positions C(2) and C(5) can significantly enhance the biological activity of these compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to desired therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
*LogP values estimated based on substituent contributions.
Key Observations :
- Trifluoromethyl (CF₃) vs. Chloromethyl (CH₂Cl) : The CF₃ group increases lipophilicity (LogP ~2.1) compared to CH₂Cl (LogP ~1.8), enhancing blood-brain barrier penetration and target binding in CNS applications .
- Hydroxymethyl (HOCH₂) : Reduces LogP (0.9) and improves aqueous solubility, critical for in vivo biodistribution in tumor imaging .
- Fluorine-containing groups (e.g., 2-fluoroethylamino): Improve radiolabeling efficiency for positron emission tomography (PET) tracers .
Crystallographic and Stability Data
- 7-Chloro-5-(trifluoromethyl)-...-carbonitrile : Exhibits planar geometry (r.m.s. deviation: 0.011 Å) with weak C–H⋯N hydrogen bonds forming infinite sheets, enhancing thermal stability .
- Chloromethyl Analog : Similar planarity but with reduced stability due to the labile CH₂Cl group, requiring low-temperature crystallization .
Biological Activity
7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₄ClF₃N₄
- Molecular Weight : 232.59 g/mol
- CAS Number : 175203-38-0
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes. The following mechanisms have been identified:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of kinases and other enzymes that play critical roles in cell signaling pathways. For instance, some studies indicate that similar pyrazolo[1,5-a]pyrimidines inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer proliferation .
- Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chloro and trifluoromethyl groups enhances their lipophilicity and membrane permeability, contributing to their efficacy .
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidines, it was found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value of 2.74 µM. This suggests that the compound may serve as a lead for developing new anticancer agents targeting estrogen receptor-positive breast cancer .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at low concentrations (IC₅₀ = 0.0227 µM), demonstrating its potential as a therapeutic agent against resistant bacterial infections .
Case Study 3: Anti-inflammatory Effects
Research examining the anti-inflammatory effects revealed that compounds similar to this compound significantly reduced paw edema in animal models by inhibiting pro-inflammatory cytokines. The compound showed a maximum inhibition rate of 43.17% after four hours compared to indomethacin, a standard anti-inflammatory drug .
Q & A
Q. What are the optimized synthetic routes for 7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, describes reacting 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with 2-chloroaniline in 2-propanol at 60°C for 3 hours, yielding 84% product after crystallization. Key factors include:
-
Temperature : Higher temperatures (60–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
-
Solvent choice : Polar aprotic solvents (e.g., DMF, 2-propanol) enhance nucleophilicity of intermediates .
-
Purification : HPLC or recrystallization (e.g., methanol) ensures >98% purity .
Synthetic Route Precursor Solvent Temp (°C) Yield Reference Nucleophilic substitution Tosylated precursor DMF 100 25% Cyclocondensation 7-hydroxypyrazolo[1,5-a]pyrimidine POCl₃ 110 62–70%
Q. How is the molecular structure of this compound validated, and what crystallographic insights exist?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. and report monoclinic crystal symmetry (space group P21/c) with planar pyrazolo[1,5-a]pyrimidine cores. Key parameters:
- Bond lengths : C–Cl (1.73 Å) and C≡N (1.15 Å) confirm substituent positions .
- Intermolecular interactions : Weak C–H⋯N hydrogen bonds (2.8–3.2 Å) form infinite sheets, influencing packing and stability .
- Planarity : RMS deviation ≤0.011 Å for non-H atoms, critical for ligand-receptor interactions in drug design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies arise from substituent effects and assay conditions. For example:
-
Radiotracer specificity : shows tumor-selective uptake of an ¹⁸F-labeled derivative in S180 murine models (tumor-to-muscle ratio = 4.5:1 at 60 min), but inflammatory tissue cross-reactivity may occur due to metabolic similarities .
-
Antimicrobial vs. anticancer activity : notes that C-7 amino groups enhance antibacterial activity (MIC = 8 µg/mL for S. aureus), while trifluoromethyl groups at C-5 improve kinase inhibition (IC₅₀ = 0.2 nM for PI3Kα) .
-
Mitigation strategy : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for efficacy) and control for metabolic stability .
Q. What experimental designs are recommended for studying this compound as a kinase inhibitor?
- Methodological Answer :
- Target selection : Prioritize kinases with hydrophobic active sites (e.g., PI3K, CDK2) due to the compound’s trifluoromethyl and cyano groups .
- Binding assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀. For example, reports IC₅₀ = 0.2 nM against PI3Kα using ATP-competitive FP .
- Cellular validation : Pair with siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For instance, >80% apoptosis in A549 cells upon PI3Kα inhibition .
- Structural optimization : Introduce cyclopropyl or 4-chlorophenyl groups at C-5 to enhance potency (see vs. 24) .
Q. How can in silico modeling predict the pharmacokinetic properties of derivatives?
- Methodological Answer :
- ADME prediction : Use Schrödinger’s QikProp or SwissADME. Key parameters:
- LogP : ~3.1 (moderate lipophilicity) ensures blood-brain barrier penetration .
- PSA : 65–75 Ų (suitable for oral bioavailability) .
- Docking studies : AutoDock Vina or Glide for binding mode analysis. The trifluoromethyl group forms van der Waals contacts with PI3Kα’s Val851 and Met772 .
- MD simulations : GROMACS for stability assessment (RMSD < 2.0 Å over 100 ns indicates robust binding) .
Data Contradiction Analysis
Q. Why do some studies report high in vitro stability while others note rapid metabolic clearance?
- Methodological Answer :
- In vitro stability : shows >98% radiochemical purity after 4 hours in PBS, attributed to the stable ¹⁸F-ethoxy group .
- In vivo clearance : Rapid hepatic metabolism occurs if C-7 substituents (e.g., anilines) undergo CYP450 oxidation. For example, replacing 2-chlorophenylamino with p-tolylazo reduces clearance by 40% .
- Resolution : Conduct parallel microsomal stability assays (human vs. murine) and modify substituents to block metabolic hotspots (e.g., deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
